1-(Oct-2-yn-1-yl)cyclopentan-1-ol
Description
1-(Oct-2-yn-1-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a terminal alkyne substituent (oct-2-yn-1-yl group) attached to the cyclopentane ring. The compound’s structure combines the steric constraints of the cyclopentane ring with the linear, electron-rich alkyne group, which may confer unique reactivity in organic synthesis or material science applications.
Properties
CAS No. |
2098039-74-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-oct-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-10-13(14)11-8-9-12-13/h14H,2-5,8-12H2,1H3 |
InChI Key |
XOESSRYONVPWRN-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCC1(CCCC1)O |
Canonical SMILES |
CCCCCC#CCC1(CCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-(Oct-2-yn-1-yl)cyclopentan-1-ol with structurally related cyclopentanol derivatives, focusing on substituent effects, synthesis methodologies, and applications.
Substituent Diversity and Structural Features
Key Trends :
- Substituent Bulk : Bulky groups (e.g., silyl, tert-butyl) reduce reaction yields due to steric hindrance (e.g., 70% for silyl-alkyne vs. 43% for phenethyl derivatives) .
- Functional Groups: Amino and hydroxyl groups enhance solubility and bioactivity, whereas halogens (Br) and alkynes enable cross-coupling reactions .
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